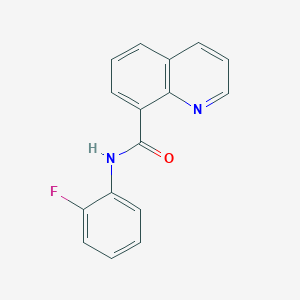
1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as MPEP and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MPEP acts as a selective antagonist of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, MPEP can modulate the release of various neurotransmitters, including glutamate and dopamine, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. MPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPEP is its high selectivity for 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of MPEP is its poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on MPEP, including the investigation of its potential as a therapeutic agent for various psychiatric disorders, the development of more potent and selective 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone antagonists, and the exploration of its potential applications in agriculture, such as the modulation of plant growth and development.
In conclusion, 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone or MPEP is a potent and selective antagonist of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone that has potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 1-phenyl-4-pyrazolecarboxylic acid with morpholine and ethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug development. In neuroscience, MPEP has been used as a tool to study the role of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone in synaptic plasticity and learning and memory. In psychiatry, MPEP has been investigated as a potential treatment for various psychiatric disorders, including anxiety, depression, and addiction.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-6-8-20-9-7-17)10-13-11-16-18(12-13)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVARYDQGXEMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

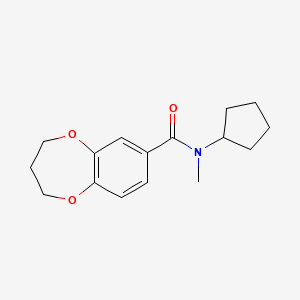
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
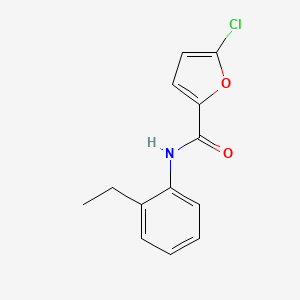
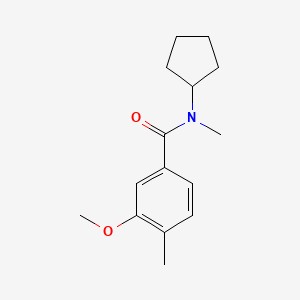
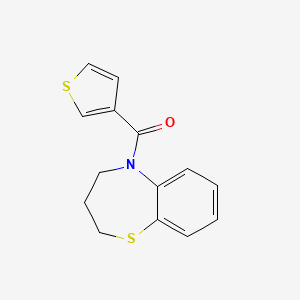

![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
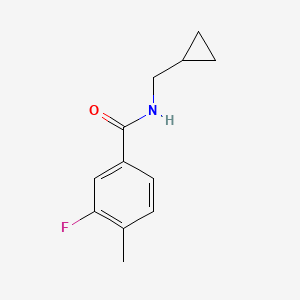
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
